molecular formula C7H6ClNO2 B1352704 6-Chloro-1,3-benzodioxol-5-amine CAS No. 76958-07-1

6-Chloro-1,3-benzodioxol-5-amine

Cat. No. B1352704
CAS RN: 76958-07-1
M. Wt: 171.58 g/mol
InChI Key: BGIZUCQONQQINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,3-benzodioxol-5-amine is a chemical compound with the linear formula C7H6ClNO2 . It has a molecular weight of 171.584 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,3-benzodioxol-5-amine consists of a benzodioxol ring with an amine group at the 5th position and a chlorine atom at the 6th position . The compound has a molecular weight of 171.584 .

Scientific Research Applications

Metabolic Fate in Rats

A study on the metabolism of a closely related compound, [14C]-5-chloro-1,3-benzodioxol-4-amine, administered intraperitoneally to rats, revealed complex metabolic pathways. The research found that the majority of the dose was excreted in urine within the first 12 hours, with a demethylenated monosulfate conjugate identified as the main metabolite. This study provides insight into the metabolic fate of similar compounds in biological systems, indicating potential applications in studying the environmental fate and bioaccumulation of benzodioxol derivatives (T. Athersuch et al., 2007).

Synthetic Applications

Research exploring 1-chloro-1,2-benziodoxol-3-one, a compound with structural similarities to 6-Chloro-1,3-benzodioxol-5-amine, has demonstrated its efficacy as a chlorinating agent and oxidant for aniline derivatives. This study highlights the compound's utility in the ortho-selective chlorination of aryls under aqueous conditions, suggesting potential applications in synthetic chemistry for producing various organochlorine compounds (B. Vinayak et al., 2018).

Antibacterial Activity

Another study utilized 1,3-Benzodioxol-5-amine as a precursor for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These compounds were then evaluated for their antibacterial activity, providing a foundation for the development of new antibacterial agents. Although the compounds showed moderate inhibitory activity compared to ciprofloxacin, this research opens avenues for the synthesis of novel antibacterial substances based on benzodioxol derivatives (Aziz‐ur‐Rehman et al., 2015).

Bacterial Biofilm Inhibition

A study focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrated their effectiveness in inhibiting bacterial biofilms of Escherichia coli and Bacillus subtilis. The findings suggest these compounds' potential as therapeutic agents targeting bacterial biofilms, a significant challenge in treating persistent bacterial infections (M. Abbasi et al., 2020).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

6-chloro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZUCQONQQINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424372
Record name 6-chloro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,3-benzodioxol-5-amine

CAS RN

76958-07-1
Record name 6-chloro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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